molecular formula C20H17N3O3 B14247230 Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- CAS No. 328541-62-4

Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-

Cat. No.: B14247230
CAS No.: 328541-62-4
M. Wt: 347.4 g/mol
InChI Key: ZWXVOKHGRSAQRF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- is a complex organic compound with a unique structure that combines benzoic acid and naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- typically involves multiple steps. One common method includes the reaction of benzoic acid with 2-naphthylamine to form an intermediate, which is then further reacted with acetyl hydrazine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and naphthalene-based compounds. Examples are:

Uniqueness

What sets benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- apart is its unique combination of benzoic acid and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

328541-62-4

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

4-[[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C20H17N3O3/c24-19(23-22-12-14-5-7-16(8-6-14)20(25)26)13-21-18-10-9-15-3-1-2-4-17(15)11-18/h1-12,21H,13H2,(H,23,24)(H,25,26)

InChI Key

ZWXVOKHGRSAQRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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